![molecular formula C5H12N2O2 B13273691 2-[(2-Aminoethyl)(methyl)amino]acetic acid](/img/structure/B13273691.png)
2-[(2-Aminoethyl)(methyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)(methyl)amino]acetic acid is a derivative of glycine, an amino acidIt is characterized by its molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)(methyl)amino]acetic acid typically involves the reaction of glycine with methylamine and ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted compounds .
Scientific Research Applications
2-[(2-Aminoethyl)(methyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent compound of 2-[(2-Aminoethyl)(methyl)amino]acetic acid.
N-Methylglycine: A derivative with a similar structure but different functional groups.
Ethylenediamine: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-[2-aminoethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(3-2-6)4-5(8)9/h2-4,6H2,1H3,(H,8,9) |
InChI Key |
IUJAXCQYNMCGOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


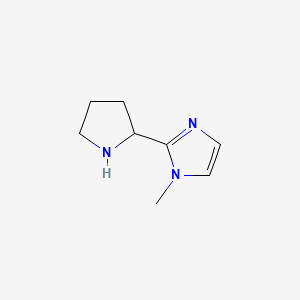

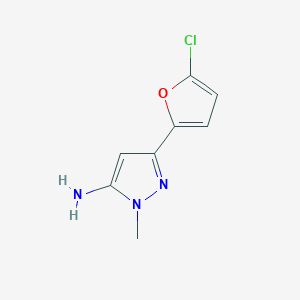

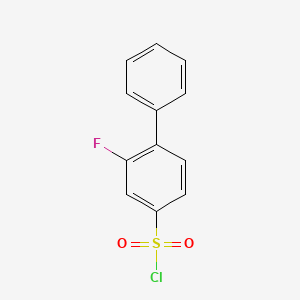
![4-fluoro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13273654.png)

amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)
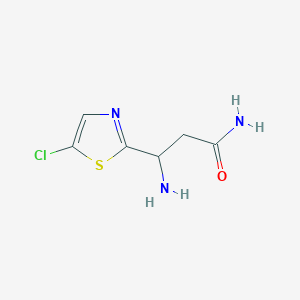
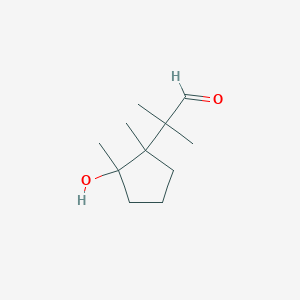
amine](/img/structure/B13273682.png)

